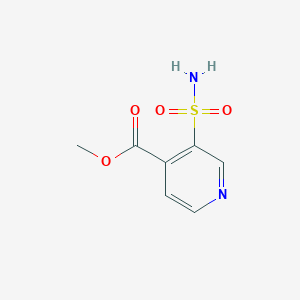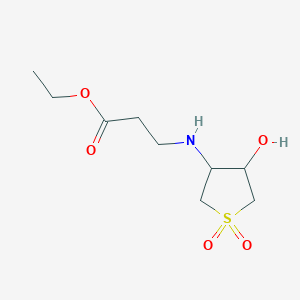![molecular formula C5H9NO2S B15306220 (1S,5R)-6-Thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B15306220.png)
(1S,5R)-6-Thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,5R)-6-Thia-3-azabicyclo[320]heptane 6,6-dioxide is a bicyclic compound that contains sulfur and nitrogen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-6-Thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide typically involves the construction of the bicyclic framework followed by the introduction of the sulfur dioxide group. One common method involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms under specific reaction conditions. For example, the use of palladium-catalyzed reactions has been reported for the synthesis of similar bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reactions, and cost-effective reagents. The development of green chemistry approaches to minimize waste and environmental impact is also an important consideration.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,5R)-6-Thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Substitution: The nitrogen and sulfur atoms can participate in substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce different bicyclic derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
(1S,5R)-6-Thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of (1S,5R)-6-Thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the compound can form interactions with various enzymes or receptors, leading to changes in their activity. These interactions can result in the modulation of biochemical pathways and physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but lacks the sulfur dioxide group.
5-Amino-1,2,3-triazoles: These compounds contain nitrogen atoms and have similar reactivity but different structural features.
3,4-Diamino-6-azido-1H-pyrazolo[4,3-c]pyridin: Another nitrogen-containing heterocycle with distinct chemical properties.
Uniqueness
(1S,5R)-6-Thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide is unique due to the presence of both sulfur and nitrogen atoms within its bicyclic framework. This combination of elements imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C5H9NO2S |
|---|---|
Molekulargewicht |
147.20 g/mol |
IUPAC-Name |
(1S,5R)-6λ6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide |
InChI |
InChI=1S/C5H9NO2S/c7-9(8)3-4-1-6-2-5(4)9/h4-6H,1-3H2/t4-,5-/m0/s1 |
InChI-Schlüssel |
AMRBNGGGZIGGLD-WHFBIAKZSA-N |
Isomerische SMILES |
C1[C@H]2CS(=O)(=O)[C@H]2CN1 |
Kanonische SMILES |
C1C2CS(=O)(=O)C2CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 2-aminothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B15306149.png)


![4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15306171.png)

![3-Azido-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B15306196.png)
![1-(2-{[(Benzyloxy)carbonyl]amino}acetyl)piperidine-3-carboxylic acid](/img/structure/B15306200.png)



![3-[2-(Methylamino)ethyl]phenol](/img/structure/B15306235.png)
![1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanaminehydrochloride,Mixtureofdiastereomers](/img/structure/B15306243.png)

